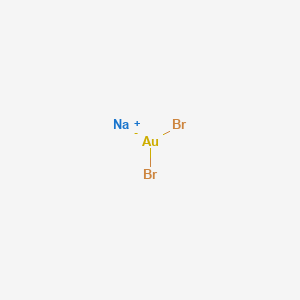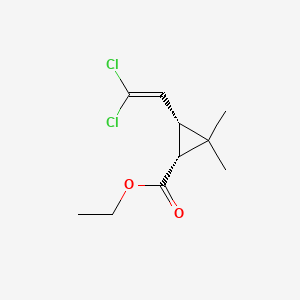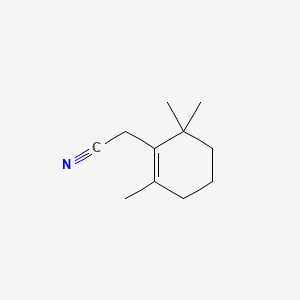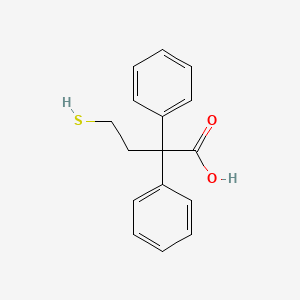
Sodium;dibromogold(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;dibromogold(1-) is a chemical compound that consists of sodium ions and dibromogold anions
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Sodium;dibromogold(1-) typically involves the reaction of gold salts with bromine in the presence of sodium ions. One common method is the reduction of tetrachloroauric acid with a reducing agent in the presence of sodium bromide. The reaction conditions, such as temperature and concentration of reactants, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods: Industrial production of Sodium;dibromogold(1-) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure consistent quality and high yield. The use of automated systems and advanced purification techniques helps in achieving the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: Sodium;dibromogold(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state gold compounds.
Reduction: It can be reduced to elemental gold under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Halogenating agents like chlorine and iodine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gold(III) compounds, while reduction typically produces elemental gold .
Scientific Research Applications
Sodium;dibromogold(1-) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium;dibromogold(1-) involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins and enzymes, altering their function and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with cellular components in a specific manner .
Comparison with Similar Compounds
Dibromoalkanes: These compounds have similar bromine content but differ in their core structure and properties.
Gold Compounds: Other gold compounds, such as gold chloride and gold nanoparticles, share some similarities but differ in their reactivity and applications.
Uniqueness: Sodium;dibromogold(1-) is unique due to its combination of sodium ions and dibromogold anions, which imparts distinct chemical and physical properties.
Properties
CAS No. |
24594-56-7 |
|---|---|
Molecular Formula |
AuBr2Na |
Molecular Weight |
379.76 g/mol |
IUPAC Name |
sodium;dibromogold(1-) |
InChI |
InChI=1S/Au.2BrH.Na/h;2*1H;/q+1;;;+1/p-2 |
InChI Key |
LTNGNZZEXTYILA-UHFFFAOYSA-L |
Canonical SMILES |
[Na+].Br[Au-]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13753163.png)



![2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13753180.png)
![(2s)-3-(Octadecanoyloxy)-2-[(9z)-Octadec-9-Enoyloxy]propyl 2-(Trimethylammonio)ethyl Phosphate](/img/structure/B13753181.png)



![2-(4-Bromophenyl)-1-[4-(2-hydroxyethyl)-1-piperazinyl]-ethanone](/img/structure/B13753207.png)


